p5 Ligand for Dnak and DnaJ acetate

Description

BenchChem offers high-quality p5 Ligand for Dnak and DnaJ acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p5 Ligand for Dnak and DnaJ acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

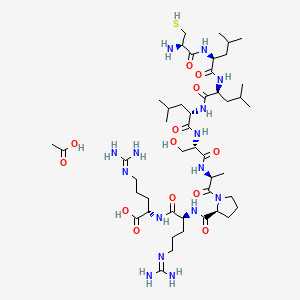

C46H85N15O13S |

|---|---|

Molecular Weight |

1088.3 g/mol |

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C44H81N15O11S.C2H4O2/c1-22(2)17-29(55-34(61)26(45)21-71)36(63)56-30(18-23(3)4)37(64)57-31(19-24(5)6)38(65)58-32(20-60)39(66)52-25(7)41(68)59-16-10-13-33(59)40(67)53-27(11-8-14-50-43(46)47)35(62)54-28(42(69)70)12-9-15-51-44(48)49;1-2(3)4/h22-33,60,71H,8-21,45H2,1-7H3,(H,52,66)(H,53,67)(H,54,62)(H,55,61)(H,56,63)(H,57,64)(H,58,65)(H,69,70)(H4,46,47,50)(H4,48,49,51);1H3,(H,3,4)/t25-,26-,27-,28-,29-,30-,31-,32-,33-;/m0./s1 |

InChI Key |

OKLRJVHZOKFHHC-HNXCXNLTSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)N.CC(=O)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CS)N.CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The p5 Ligand as a Probe for DnaK/DnaJ Chaperone Dynamics: A Technical Guide

Abstract

The bacterial DnaK/DnaJ chaperone system, a homolog of the eukaryotic Hsp70/Hsp40 machinery, is a critical component of cellular protein quality control. Its ATP-dependent cycle of substrate binding and release is fundamental to de novo protein folding, refolding of misfolded proteins, and preventing protein aggregation. Understanding the intricate allosteric regulation of this system is paramount for both basic research and the development of novel therapeutics targeting protein misfolding diseases. The synthetic nonapeptide, p5, serves as a high-affinity model substrate, providing a powerful tool to dissect the mechanistic details of the DnaK/DnaJ interaction. This guide offers an in-depth exploration of the p5 ligand's mechanism of action with the DnaK and DnaJ chaperones, clarifies the role of acetate in its formulation, and provides detailed protocols for key biochemical and biophysical assays.

Introduction: The DnaK/DnaJ Chaperone Cycle

The DnaK chaperone system is a highly conserved and essential machinery for maintaining protein homeostasis.[1][2] DnaK, the Hsp70 homolog, possesses two principal domains: a C-terminal Substrate-Binding Domain (SBD) that recognizes and binds unfolded polypeptide chains, and an N-terminal Nucleotide-Binding Domain (NBD) that binds and hydrolyzes ATP.[3] The chaperone's affinity for its substrates is allosterically regulated by the nucleotide bound to the NBD. In its ATP-bound state, DnaK exhibits low affinity and rapid exchange rates for substrates.[4] Conversely, the ADP-bound state is characterized by high affinity and slow substrate exchange.[4]

The transition between these states is regulated by two co-chaperones: DnaJ (Hsp40) and GrpE. DnaJ plays a crucial role in delivering substrate proteins to DnaK and dramatically stimulating DnaK's intrinsically weak ATPase activity.[5][6] This ATP hydrolysis "locks" the substrate into the high-affinity ADP-bound state of DnaK. GrpE functions as a nucleotide exchange factor, promoting the release of ADP and subsequent binding of ATP, which completes the cycle and triggers the release of the substrate, now primed for folding.[5][6]

The p5 Ligand: A High-Affinity Probe for DnaK

The p5 ligand is a synthetic nonapeptide with the sequence Cys-Leu-Leu-Leu-Ser-Ala-Pro-Arg-Arg (CLLLSAPRR). It corresponds to the primary binding site within the 23-residue presequence of mitochondrial aspartate aminotransferase and has been identified as a high-affinity ligand for both DnaK and DnaJ.[7] Its well-defined structure and high affinity make it an invaluable tool for in vitro studies of the DnaK chaperone cycle.

The Role of Acetate in p5 Ligand Formulation

Commercially available p5 ligand is often supplied as an acetate salt ("p5 Ligand for Dnak and DnaJ acetate"). It is crucial to understand that acetate in this context is a counter-ion, not a mechanistic effector. During solid-phase peptide synthesis, strong acids like trifluoroacetic acid (TFA) are used for cleavage from the resin.[8] As residual TFA can be cytotoxic and interfere with biological assays, it is often exchanged for a more biocompatible counter-ion, such as acetate or hydrochloride.[8][9] Therefore, the "acetate" designation signifies a formulation choice to ensure the peptide's suitability for cellular and in vitro functional studies. While the choice of buffer, including acetate-based buffers, can influence protein-ligand interactions through effects on ionic strength and pH, acetate itself does not have a specific, direct role in the p5-DnaK/DnaJ mechanism of action.[10][11][12][13]

Mechanism of Action: p5 Ligand Interaction with DnaK and DnaJ

The interaction of the p5 ligand with the DnaK/DnaJ system follows the canonical chaperone cycle, providing a model for understanding substrate recognition and processing.

-

Substrate Recognition and Delivery by DnaJ: Unfolded polypeptides, represented here by the p5 ligand, are initially recognized by the DnaJ co-chaperone. DnaJ binds to hydrophobic regions of the substrate.

-

Formation of the Ternary Complex: DnaJ, with its bound p5 ligand, then interacts with ATP-bound DnaK. This forms a transient ternary complex of DnaK-ATP-p5-DnaJ.[6]

-

Stimulation of ATP Hydrolysis: The J-domain of DnaJ interacts with the NBD of DnaK, allosterically stimulating the hydrolysis of ATP to ADP and inorganic phosphate (Pi).[2][5] This step is critical and significantly accelerates the otherwise slow intrinsic ATPase activity of DnaK.

-

Conformational Change and Substrate Entrapment: ATP hydrolysis induces a significant conformational change in DnaK, closing the "lid" of the SBD over the bound p5 ligand. This traps the p5 ligand in a high-affinity state.

-

Nucleotide Exchange and Substrate Release: The nucleotide exchange factor GrpE facilitates the dissociation of ADP from the NBD. Subsequent binding of a new ATP molecule reverts DnaK to its low-affinity state, leading to the release of the p5 ligand.

The following diagram illustrates the p5 ligand's journey through the DnaK/DnaJ chaperone cycle:

Quantitative Analysis of p5-DnaK Interaction

The binding affinity of the p5 ligand for DnaK has been quantified using various biophysical techniques. These values are essential for designing experiments and interpreting results.

| Ligand/Peptide | DnaK State | Dissociation Constant (Kd) | Experimental Method |

| p5 Ligand | Not Specified | 426 nM (0.426 µM) | Fluorescence Polarization |

| NRLLLTG Peptide | ADP-bound | 1.64 µM | Fluorescence Anisotropy |

| NRLLLTG Peptide | Not Specified | 1.5 ± 0.3 mM | Isothermal Titration Calorimetry |

Note: The NRLLLTG peptide is another commonly used model substrate for DnaK. The significant difference in Kd values for NRLLLTG between methods may be attributed to the use of a truncated DnaK SBD in the ITC experiment.[7]

Experimental Protocols

The following are detailed methodologies for key experiments used to study the p5-DnaK/DnaJ interaction.

Steady-State ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by DnaK and its stimulation by DnaJ and the p5 ligand. An enzyme-coupled system is frequently employed, where the production of ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Reaction Buffer: 50 mM HEPES-KOH pH 7.6, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT.

-

Enzyme Mix: In reaction buffer, add pyruvate kinase (PK) and lactate dehydrogenase (LDH).

-

Substrate Mix: In reaction buffer, add ATP, phosphoenolpyruvate (PEP), and NADH.

-

Protein Solutions: Prepare stock solutions of DnaK, DnaJ, and p5 ligand in reaction buffer.

-

-

Assay Procedure:

-

In a 96-well plate, combine the reaction buffer, enzyme mix, and substrate mix.

-

Add DnaK to the desired final concentration.

-

To measure stimulated activity, add DnaJ and/or p5 ligand.

-

Initiate the reaction by adding ATP.

-

Monitor the decrease in absorbance at 340 nm (corresponding to NADH oxidation) over time using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of ATP hydrolysis from the rate of NADH oxidation using the Beer-Lambert law.

-

Plot the ATPase activity as a function of DnaJ or p5 concentration to determine the extent of stimulation.

-

Fluorescence Polarization/Anisotropy Binding Assay

This technique is used to measure the binding affinity between a fluorescently labeled p5 ligand (e.g., FITC-p5) and DnaK. When the small, fluorescently labeled peptide binds to the much larger DnaK protein, its rotation slows, leading to an increase in fluorescence polarization or anisotropy.

Methodology:

-

Reagent Preparation:

-

Binding Buffer: A suitable buffer such as PBS or HEPES-based buffer with appropriate salt concentrations.

-

Fluorescently Labeled p5: Prepare a stock solution of FITC-p5.

-

DnaK Solution: Prepare a series of dilutions of DnaK in the binding buffer.

-

-

Assay Procedure:

-

In a black, low-binding 96-well plate, add a fixed concentration of FITC-p5 to each well.

-

Add increasing concentrations of DnaK to the wells.

-

Incubate at room temperature to allow binding to reach equilibrium.

-

Measure fluorescence polarization or anisotropy using a plate reader equipped with appropriate filters.

-

-

Data Analysis:

-

Plot the change in fluorescence polarization/anisotropy as a function of DnaK concentration.

-

Fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).

-

Conclusion

The p5 ligand serves as a robust and reliable tool for investigating the intricate mechanism of the DnaK/DnaJ chaperone system. Its high affinity and well-characterized interactions allow for precise measurements of ATPase activity, binding kinetics, and allosteric regulation. A clear understanding of its formulation, particularly the role of acetate as a biocompatible counter-ion, is essential for accurate and reproducible experimental design. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to utilize the p5 ligand effectively in their exploration of chaperone function and the development of novel therapeutic strategies.

References

-

Influence of Alkylammonium Acetate Buffers on Protein–Ligand Noncovalent Interactions Using Native Mass Spectrometry. ACS Publications. URL: [Link]

-

Influence of Alkylammonium Acetate Buffers on Protein-Ligand Noncovalent Interactions Using Native Mass Spectrometry. PubMed. URL: [Link]

-

Influence of Ammonium Acetate Concentration on Receptor-Ligand Binding Affinities Measured by Native Nano ESI-MS: A Systematic Study. PubMed. URL: [Link]

-

Conformational changes associated with the binding of zinc acetate at the putative active site of XcTcmJ, a cupin from Xanthomonas campestris pv. campestris. National Institutes of Health. URL: [Link]

-

Influence of Ammonium Acetate Concentration on Receptor–Ligand Binding Affinities Measured by Native Nano ESI-MS: A Systematic Study. ACS Publications. URL: [Link]

-

Mechanism of action of antimicrobial peptide P5 truncations against Pseudomonas aeruginosa and Staphylococcus aureus. National Center for Biotechnology Information. URL: [Link]

-

Sodium Acetate Buffer Protocol and preparation. Diagnopal. URL: [Link]

-

Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTec. URL: [Link]

-

Identification of elements of the peptide binding site of DnaK by peptide cross-linking. PubMed. URL: [Link]

-

Top 5 Reasons Your Peptide-Based Assays Fail. GenScript. URL: [Link]

-

Molecular Basis for Interactions of the DnaK Chaperone with Substrates. Cellular Protein Chemistry. URL: [Link]

-

DnaK Chaperone-Mediated Control of Activity of a ς32 Homolog (RpoH) Plays a Major Role in the Heat Shock Response of Agrobacterium tumefaciens. National Center for Biotechnology Information. URL: [Link]

-

Accurate Prediction of DnaK-Peptide Binding via Homology Modelling and Experimental Data. National Center for Biotechnology Information. URL: [Link]

-

MOLECULAR CHAPERONES DNAK AND DNAJ SHARE PREDICTED BINDING SITES ON MOST PROTEINS IN THE E. COLI PROTEOME. National Center for Biotechnology Information. URL: [Link]

-

Mechanism of the targeting action of DnaJ in the DnaK molecular chaperone system. PubMed. URL: [Link]

-

Structural studies on the forward and reverse binding modes of peptides to the chaperone DnaK. University of Portsmouth. URL: [Link]

-

Mutations in the DnaK chaperone affecting interaction with the DnaJ cochaperone. National Center for Biotechnology Information. URL: [Link]

-

Interaction of the DnaK and DnaJ chaperone system with a native substrate, P1 RepA. PubMed. URL: [Link]

-

The solution structure of the bacterial HSP70 chaperone protein domain DnaK(393–507) in complex with the peptide NRLLLTG. National Center for Biotechnology Information. URL: [Link]

-

Structure of DnaK. BioSerendipity. URL: [Link]

-

Molecular Basis for Interactions of the DnaK Chaperone with Substrates. De Gruyter. URL: [Link]

-

Multistep mechanism of substrate binding determines chaperone activity of Hsp70. Cellular Protein Chemistry. URL: [Link]

-

An essential regulatory function of the DnaK chaperone dictates the decision between proliferation and maintenance in Caulobacter crescentus. PLOS Genetics. URL: [Link]

-

Intermediates in allosteric equilibria of DnaK-ATP interactions with substrate peptides. International Union of Crystallography Journals. URL: [Link]

-

Intermediates in allosteric equilibria of DnaK–ATP interactions with substrate peptides. National Center for Biotechnology Information. URL: [Link]

-

Accurate Prediction of DnaK-Peptide Binding via Homology Modelling and Experimental Data. PLOS Computational Biology. URL: [Link]

-

Structural Communication between the E. coli Chaperones DnaK and Hsp90. MDPI. URL: [Link]

-

MOLECULAR CHAPERONES DNAK AND DNAJ SHARE PREDICTED BINDING SITES ON MOST PROTEINS IN THE E. COLI PROTEOME. National Center for Biotechnology Information. URL: [Link]

-

The DnaK Chaperone Uses Different Mechanisms To Promote and Inhibit Replication of Vibrio cholerae Chromosome 2. PubMed Central. URL: [Link]

-

Uncoupling the Hsp90 and DnaK chaperone activities revealed the in vivo relevance of their collaboration in bacteria. National Center for Biotechnology Information. URL: [Link]

Sources

- 1. DnaK Chaperone-Mediated Control of Activity of a ς32 Homolog (RpoH) Plays a Major Role in the Heat Shock Response of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MOLECULAR CHAPERONES DNAK AND DNAJ SHARE PREDICTED BINDING SITES ON MOST PROTEINS IN THE E. COLI PROTEOME - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action of antimicrobial peptide P5 truncations against Pseudomonas aeruginosa and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]

- 5. Mechanism of the targeting action of DnaJ in the DnaK molecular chaperone system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. genscript.com [genscript.com]

- 8. biocat.com [biocat.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Influence of Alkylammonium Acetate Buffers on Protein-Ligand Noncovalent Interactions Using Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Influence of Ammonium Acetate Concentration on Receptor-Ligand Binding Affinities Measured by Native Nano ESI-MS: A Systematic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Conformational changes associated with the binding of zinc acetate at the putative active site of XcTcmJ, a cupin from Xanthomonas campestris pv. campestris - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the p5 Peptide's Role in the DnaK Chaperone Cycle

Abstract: The DnaK/DnaJ/GrpE system in bacteria, a homolog of the eukaryotic Hsp70 machinery, is a cornerstone of cellular protein quality control, essential for protein folding and response to stress.[1] Its intricate, ATP-dependent mechanism has been a subject of intense study, both for fundamental biological understanding and as a target for novel antimicrobial agents.[1][2] A critical tool in dissecting this cycle is the p5 peptide, a high-affinity model substrate that allows for precise interrogation of the chaperone's function.[3][4] This guide provides a detailed examination of the DnaK chaperone cycle, focuses on the specific role and application of the p5 peptide, presents quantitative data on these interactions, and furnishes detailed protocols for key biochemical assays.

The Canonical DnaK/DnaJ/GrpE Chaperone Cycle

The DnaK chaperone cycle is a dynamic, ATP-driven process that facilitates the correct folding of substrate proteins. The cycle is tightly regulated by two co-chaperones: DnaJ (Hsp40) and GrpE (a nucleotide exchange factor, NEF).[5] DnaK itself is composed of two primary domains: a C-terminal Substrate-Binding Domain (SBD) and an N-terminal Nucleotide-Binding Domain (NBD).[1] The allosteric communication between these two domains is fundamental to its function.[6] The cycle alternates between two principal conformations:

-

ATP-Bound State : In this "open" conformation, DnaK exhibits low affinity and rapid kinetics for substrate binding and release.[7][8]

-

ADP-Bound State : In this "closed" conformation, DnaK has a high affinity for its substrate, effectively trapping it.[3][7]

The transition between these states is the engine of the chaperone's function. The process begins with the co-chaperone DnaJ identifying and binding to hydrophobic regions of an unfolded or misfolded substrate protein.[5][9] DnaJ then delivers this substrate to the ATP-bound DnaK. The interaction of DnaJ's conserved J-domain with DnaK stimulates its otherwise weak intrinsic ATPase activity by orders of magnitude.[3][9] This hydrolysis of ATP to ADP and inorganic phosphate (Pi) triggers a significant conformational change in DnaK, closing the SBD "lid" and locking the substrate in the high-affinity ADP-bound state.[1][10]

Substrate release is orchestrated by GrpE, the system's NEF.[11][12] GrpE binds to the NBD of the DnaK-ADP-substrate complex and catalyzes the dissociation of ADP.[11][13] The subsequent binding of a new ATP molecule reverts DnaK to its low-affinity, open conformation, releasing the substrate to either attempt refolding or undergo another cycle of binding.[5][8]

The p5 Peptide: A High-Affinity Substrate Probe

To study the intricate mechanics of the DnaK cycle, a defined, high-affinity substrate is invaluable. The p5 peptide serves this purpose perfectly. It is a nonapeptide with the sequence Cys-Leu-Leu-Leu-Ser-Ala-Pro-Arg-Arg (CLLLSAPRR) , originally derived from the presequence of mitochondrial aspartate aminotransferase.[3][4][14] Its key feature is its well-characterized, tight binding to the SBD of DnaK, making it an exemplary model substrate.[2][14]

The scientific utility of the p5 peptide stems from its ability to predictably engage the chaperone machinery, allowing for precise quantification of distinct steps in the cycle:

-

Probing Substrate Binding : As a canonical substrate, p5 binding to DnaK in the presence of DnaJ robustly stimulates DnaK's ATPase activity.[14] This provides a direct method to measure the allosteric coupling between the SBD and NBD.

-

Measuring Binding and Release Kinetics : When chemically modified with a fluorophore (e.g., FITC-p5 or fp5), the peptide becomes a powerful tool in biophysical assays like fluorescence anisotropy and stopped-flow kinetics.[3][14] These techniques allow for the direct measurement of association and dissociation rate constants, providing deep insight into the chaperone's dynamics.

-

Competitive Inhibition Studies : The p5 peptide can be used as a competitive ligand to investigate the binding of other, more complex or heterogeneous protein substrates to DnaK, or to screen for small molecule inhibitors that target the substrate-binding site.[2]

In essence, p5 acts as a specific key to turn the DnaK engine, allowing researchers to measure the engine's performance under various conditions.

Quantitative Analysis of Chaperone-Ligand Interactions

The use of model substrates like p5 has enabled the precise quantification of the DnaK system's biochemical parameters. These values are critical for building kinetic models of the chaperone cycle and for evaluating the potency of potential inhibitors.

| Interacting Molecules | Parameter | Value | Experimental Context | Reference(s) |

| DnaK, DnaJ | ATPase Stimulation | >1000-fold | DnaJ stimulation of DnaK's basal ATP hydrolysis rate. | [3] |

| DnaK, DnaJ, GrpE | Synergistic ATPase Stim. | ~90-fold | Combined effect of DnaJ and GrpE on DnaK ATPase activity. | [14] |

| DnaK-ADP, fp5 peptide | Dissociation Constant (Kd) | ~150 nM | Affinity of fluorescent p5 for the ADP-bound state of DnaK. | [14] |

| DnaJ, DnaK-ADP-Peptide | Dissociation Constant (Kd) | 0.14 µM | Affinity of DnaJ for the ternary DnaK-ADP-peptide complex. | [15] |

| DnaJ, σ³² (protein substrate) | Dissociation Constant (Kd) | 20 nM | High-affinity interaction of DnaJ with a natural protein substrate. | [3][16] |

| GrpE, DnaK-ADP | Nucleotide Release | ~80,000-fold | Maximal acceleration of ADP release from T. thermophilus DnaK. | [3][17] |

Key Experimental Protocols for Studying the p5-DnaK Interaction

The trustworthiness of scientific claims rests on robust, reproducible methodologies. The following protocols are foundational for investigating the DnaK chaperone system using the p5 peptide.

Protocol 4.1: Steady-State ATPase Activity Assay

Principle: This assay quantifies the rate of ATP hydrolysis by DnaK. The rationale is that substrate (p5) and co-chaperone (DnaJ) binding allosterically stimulate the NBD's hydrolytic activity.[14] An enzyme-coupled regenerative system is commonly used, where the production of ADP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[18]

Methodology:

-

Reaction Mixture Preparation: In a 96-well UV-transparent plate, prepare a reaction buffer (e.g., 50 mM HEPES-KOH pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT).

-

Enzyme-Coupled System: Add components of the regenerative system: 2 mM phosphoenolpyruvate (PEP), 0.2 mM NADH, 20 U/mL pyruvate kinase (PK), and 20 U/mL lactate dehydrogenase (LDH).

-

Chaperone Components: Add DnaK to a final concentration of 1 µM. For stimulated reactions, add DnaJ (1 µM), GrpE (1 µM), and/or p5 peptide (100 µM).[14] Allow the mixture to equilibrate at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiation: Start the reaction by adding ATP to a final concentration of 2 mM.

-

Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a plate reader.

-

Analysis: Calculate the rate of ATP hydrolysis from the linear phase of the reaction using the Beer-Lambert law and the extinction coefficient of NADH (6220 M⁻¹cm⁻¹). Compare the basal rate (DnaK alone) to the stimulated rates.

Causality and Validation: The fold-stimulation of ATPase activity provides a quantitative measure of the functional coupling between the substrate/co-chaperone binding events and the ATP hydrolytic cycle.[6] A lack of stimulation by p5/DnaJ in a DnaK mutant would indicate a defect in this allosteric communication.[6] The system is self-validating by including controls: DnaK alone (basal rate), DnaK+DnaJ, DnaK+p5, and DnaK+DnaJ+p5 to parse the individual and synergistic contributions.

Protocol 4.2: Fluorescence Anisotropy for Measuring p5 Binding Affinity

Principle: Fluorescence anisotropy (or polarization) measures the rotational mobility of a fluorescent molecule. A small, fluorescently-labeled peptide like FITC-p5 (fp5) tumbles rapidly in solution, resulting in low anisotropy.[14] Upon binding to the much larger DnaK protein, its tumbling slows dramatically, causing a significant increase in anisotropy. This change is directly proportional to the fraction of bound fp5.

Methodology:

-

Sample Preparation: Prepare a solution of fp5 at a low, fixed concentration (e.g., 20 nM) in a suitable binding buffer (e.g., 25 mM HEPES-KOH pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM ADP). The inclusion of ADP is critical to lock DnaK in its high-affinity state.

-

DnaK Titration: Prepare a serial dilution of DnaK protein, ranging from sub-nanomolar to micromolar concentrations.

-

Binding Reaction: Mix the fixed concentration of fp5 with each dilution of DnaK in a low-volume black microplate. Incubate at room temperature for 30 minutes to reach equilibrium.

-

Measurement: Measure the fluorescence anisotropy of each sample using a fluorometer equipped with polarizers. Excitation and emission wavelengths for FITC are typically ~490 nm and ~520 nm, respectively.

-

Data Analysis: Plot the change in anisotropy as a function of the DnaK concentration. Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Protocol 4.3: Luciferase Refolding Assay

Principle: This functional assay measures the ability of the complete DnaK/DnaJ/GrpE system to refold a chemically denatured substrate protein back to its active state.[19][20] Firefly luciferase is the ideal model substrate because its activity (light production) is exquisitely sensitive to its folded state and can be measured with high sensitivity.

Methodology:

-

Luciferase Denaturation: Denature purified firefly luciferase by incubating it in a high concentration of guanidine hydrochloride (e.g., 6 M) for 1 hour at room temperature.

-

Refolding Reaction Setup: Prepare a refolding buffer (e.g., 25 mM HEPES-KOH pH 7.6, 100 mM KOAc, 10 mM Mg(OAc)₂, 10 mM DTT) containing an ATP-regenerating system (2 mM ATP, 10 mM creatine phosphate, 0.1 mg/mL creatine kinase).

-

Chaperone Addition: Add the chaperone components to the refolding buffer at physiological ratios, for example: 3.2 µM DnaK, 0.8 µM DnaJ, and 0.4 µM GrpE.[14]

-

Initiation of Refolding: Initiate the reaction by rapidly diluting the denatured luciferase into the chaperone-containing refolding buffer (a 100-fold or greater dilution is required to lower the denaturant concentration). The final luciferase concentration should be in the nanomolar range (e.g., 80 nM).[14]

-

Monitoring Activity: At various time points, take aliquots of the refolding reaction and add them to a luciferase assay reagent (containing luciferin). Immediately measure the luminescence in a luminometer.

-

Controls and Analysis: Run parallel control reactions, including one with no chaperones (spontaneous refolding) and one with native luciferase (100% activity). Plot the recovered luciferase activity over time. The rate and yield of refolding are direct measures of the chaperone system's efficacy.

Applications in Research and Drug Development

The p5 peptide and the associated assays are foundational tools in the search for novel antibiotics that target the DnaK system.[2] In pathogenic bacteria, DnaK is often crucial for virulence and surviving the stress of antibiotic treatment.[1]

-

High-Throughput Screening (HTS): The fluorescence anisotropy assay is particularly well-suited for HTS. A screen can be designed where compounds are tested for their ability to displace fp5 from DnaK, identifying potential inhibitors that bind to the substrate-binding domain.[2]

-

Mechanism of Action Studies: Once a hit compound is identified, the ATPase and luciferase refolding assays are essential secondary screens. They help determine if the inhibitor affects the NBD's activity, allosteric communication, or the overall functional output of the chaperone system, providing crucial information about its mechanism of action.

Conclusion

The p5 peptide is more than a simple ligand; it is a molecular scalpel that has allowed researchers to meticulously dissect the DnaK chaperone cycle. Its high affinity and defined nature provide a stable reference point for quantifying the complex, dynamic interactions between DnaK, its co-chaperones, and ATP. The experimental protocols detailed herein form a validated toolbox for probing this essential cellular machine. For researchers in basic science and drug development, a thorough understanding of how to leverage the p5 peptide is critical for advancing our knowledge of protein folding and for developing the next generation of antimicrobial therapeutics.

References

-

Gamer, J., Multhaup, G., Tomoyasu, T., McCarty, J. S., Rüdiger, S., Schönfeld, H. J., Schirra, C., Bujard, H., & Bukau, B. (1996). A cycle of binding and release of the DnaK, DnaJ and GrpE chaperones regulates activity of the Escherichia coli heat shock transcription factor sigma32. The EMBO Journal, 15(3), 607–617. [Link]

-

Theyssen, H., Gassler, C., Gurek, B., Packschies, L., & Reinstein, J. (2001). Regulation of ATPase and chaperone cycle of DnaK from Thermus thermophilus by the nucleotide exchange factor GrpE. Journal of Molecular Biology, 305(4), 897–907. [Link]

-

Harrison, C. J., Hayer-Hartl, M., Di Liberto, M., Hartl, F. U., & Kuriyan, J. (1997). GrpE, a nucleotide exchange factor for DnaK. Cold Spring Harbor Symposia on Quantitative Biology, 62, 41–49. [Link]

-

Packschies, L., Theyssen, H., Buchberger, A., Bukau, B., & Reinstein, J. (1998). Control of the DnaK chaperone cycle by substoichiometric concentrations of the co-chaperones DnaJ and GrpE. The Journal of Biological Chemistry, 273(12), 7119–7124. [Link]

-

DasGupta, S., Srabani, K., & Chattopadhyay, D. (2018). The DnaK Chaperone Uses Different Mechanisms To Promote and Inhibit Replication of Vibrio cholerae Chromosome 2. mBio, 9(5), e01556-18. [Link]

-

Sikdar, A., & Adhikari, A. (2022). Complementary protocols to evaluate inhibitors against the DnaK chaperone network. STAR Protocols, 3(2), 101375. [Link]

-

UniProt Consortium. (n.d.). Protein GrpE - Escherichia coli (strain K12). UniProtKB. [Link]

-

Harrison, C. J. (2003). GrpE, a nucleotide exchange factor for DnaK. ResearchGate. [Link]

-

Let's Talk Academy. (2025). Understanding the Role of Bacterial Stress Proteins: DnaK, DnaJ, GroEL, GroES, and GrpE in ATP-Dependent Protein Folding. CSIR NET Life Science Coaching. [Link]

-

Mayer, M. P., & Bukau, B. (2000). The DnaK/DnaJ/GrpE chaperone cycle. ResearchGate. [Link]

-

Smock, R. G., Blackburn, M. E., Gierasch, L. M. (2010). Conserved, Disordered C Terminus of DnaK Enhances Cellular Survival upon Stress and DnaK in Vitro Chaperone Activity. The Journal of Biological Chemistry, 285(44), 34221–34229. [Link]

-

Clairmont, C. A., & Gierasch, L. M. (2012). Mutagenesis Reveals the Complex Relationships between ATPase Rate and the Chaperone Activities of Escherichia coli Heat Shock Protein 70 (Hsp70/DnaK). The Journal of Biological Chemistry, 287(26), 21672–21681. [Link]

-

Laufen, T., Mayer, M. P., Beisel, C., Klostermeier, D., Mogk, A., Reinstein, J., & Bukau, B. (1999). Mutations in the DnaK chaperone affecting interaction with the DnaJ cochaperone. Proceedings of the National Academy of Sciences, 96(10), 5452–5457. [Link]

-

Han, W., & Christen, P. (2003). Importance of the D and E helices of the molecular chaperone DnaK for ATP binding and substrate release. Biochemistry, 42(19), 5898–5906. [Link]

-

Richards, E. M., & Gestwicki, J. E. (2019). Peptide-based molecules for the disruption of bacterial Hsp70 chaperones. Current Opinion in Chemical Biology, 51, 29–36. [Link]

-

Ivey, R. A., & Bruce, B. D. (2000). In vivo and in vitro interaction of DnaK and a chloroplast transit peptide. Plant Physiology, 124(4), 1845–1855. [Link]

-

Buchberger, A., Theyssen, H., Schröder, H., McCarty, J. S., Virgallita, G., Milkereit, P., Reinstein, J., & Bukau, B. (1995). The chaperone function of DnaK requires the coupling of ATPase activity with substrate binding through residue E171. The Journal of Biological Chemistry, 270(28), 16903–16910. [Link]

-

Moro, F., Fernández-Higuero, J. A., & Muga, A. (2011). Modulation of the Chaperone DnaK Allosterism by the Nucleotide Exchange Factor GrpE. PLoS ONE, 6(7), e22295. [Link]

-

Maki, J. A., & Culver, G. M. (2005). Demonstration of the role of the DnaK chaperone system in assembly of 30S ribosomal subunits using a purified in vitro system. RNA, 11(11), 1682–1689. [Link]

-

Rüdiger, S., Buchberger, A., & Bukau, B. (2001). Molecular Basis for Interactions of the DnaK Chaperone with Substrates. Cellular and Molecular Life Sciences, 58(11), 1655–1665. [Link]

-

Lee, J. K., Park, S. C., Hahm, K. S., & Park, Y. (2019). Mechanism of action of antimicrobial peptide P5 truncations against Pseudomonas aeruginosa and Staphylococcus aureus. Journal of Microbiology and Biotechnology, 29(10), 1645–1655. [Link]

-

Bertelsen, E. B., Gierasch, L. M., & Zuiderweg, E. R. (2009). A, crystal structure of DnaK-(389-607) bound to NR peptide (Protein...). ResearchGate. [Link]

-

Lee, J. K., Park, S. C., Hahm, K. S., & Park, Y. (2019). (PDF) Mechanism of action of antimicrobial peptide P5 truncations against Pseudomonas aeruginosa and Staphylococcus aureus. ResearchGate. [Link]

-

Suh, W. C., Lu, C. Z., & Gross, C. A. (1999). Interaction of the Hsp70 molecular chaperone, DnaK, with its cochaperone DnaJ. Proceedings of the National Academy of Sciences, 96(4), 1543–1548. [Link]

-

Chiappori, F., Fumian, M., Milanesi, L., & Merelli, I. (2015). DnaK as Antibiotic Target: Hot Spot Residues Analysis for Differential Inhibition of the Bacterial Protein in Comparison with the Human HSP70. PLOS ONE, 10(4), e0124563. [Link]

-

Mayer, M. P., Schröder, H., Rüdiger, S., Paal, K., Laufen, T., & Bukau, B. (2000). Multistep mechanism of substrate binding determines chaperone activity of Hsp70. Nature Structural Biology, 7(7), 586–593. [Link]

-

Zolkiewski, M., Gierasch, L. M., & Jaworska-Kik, M. (2017). Biochemical characterization of ClpB and DnaK from Anaplasma phagocytophilum. Scientific Reports, 7(1), 1–12. [Link]

-

Laufen, T., Zinner, T., Appenzeller, S., & Reinstein, J. (2003). Mechanism of the targeting action of DnaJ in the DnaK molecular chaperone system. Journal of Molecular Biology, 329(1), 1–13. [Link]

Sources

- 1. Peptide-based molecules for the disruption of bacterial Hsp70 chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. letstalkacademy.com [letstalkacademy.com]

- 6. The chaperone function of DnaK requires the coupling of ATPase activity with substrate binding through residue E171 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]

- 9. Mechanism of the targeting action of DnaJ in the DnaK molecular chaperone system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]

- 11. GrpE, a nucleotide exchange factor for DnaK - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uniprot.org [uniprot.org]

- 13. researchgate.net [researchgate.net]

- 14. Conserved, Disordered C Terminus of DnaK Enhances Cellular Survival upon Stress and DnaK in Vitro Chaperone Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Control of the DnaK chaperone cycle by substoichiometric concentrations of the co-chaperones DnaJ and GrpE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A cycle of binding and release of the DnaK, DnaJ and GrpE chaperones regulates activity of the Escherichia coli heat shock transcription factor sigma32 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regulation of ATPase and chaperone cycle of DnaK from Thermus thermophilus by the nucleotide exchange factor GrpE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Complementary protocols to evaluate inhibitors against the DnaK chaperone network - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mutagenesis Reveals the Complex Relationships between ATPase Rate and the Chaperone Activities of Escherichia coli Heat Shock Protein 70 (Hsp70/DnaK) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

An In-Depth Technical Guide to the p5 (CLLLSAPRR) Peptide and its Interaction with the DnaK Molecular Chaperone

Abstract

The bacterial Hsp70 chaperone, DnaK, is a central node in the cellular protein quality control network, playing a critical role in nascent protein folding, refolding of stress-denatured proteins, and preventing aggregation.[1][2] Its function is intrinsically linked to an ATP-dependent cycle of substrate binding and release.[2] The nonapeptide p5, with the sequence Cys-Leu-Leu-Leu-Ser-Ala-Pro-Arg-Arg (CLLLSAPRR), has been established as a canonical high-affinity model substrate.[3][4][5] This guide provides a comprehensive technical overview of the p5-DnaK interaction, detailing the underlying molecular mechanisms, the structural basis of binding, and the quantitative biophysical characterization of this critical chaperone-substrate pair. We present field-proven, step-by-step protocols for key analytical techniques, offering researchers and drug development professionals a robust framework for investigating Hsp70 chaperone systems.

The DnaK Chaperone Cycle: An Allosterically-Regulated Engine

The DnaK chaperone machinery is a highly dynamic system regulated by the binding and hydrolysis of ATP. This process governs its affinity for substrate proteins and is crucial for cellular proteostasis.[2] DnaK is composed of two principal domains: a 44-kDa N-terminal Nucleotide-Binding Domain (NBD) and a 25-kDa C-terminal Substrate-Binding Domain (SBD), connected by a conserved, flexible linker.[6][7] The chaperone cycle, modulated by the co-chaperones DnaJ (Hsp40) and GrpE (NEF), alternates between two primary conformational states.

-

ATP-Bound State : In this state, the SBD is in an "open" conformation, characterized by low affinity for substrates and rapid binding and release kinetics.[2][6]

-

ADP-Bound State : Upon ATP hydrolysis, a significant conformational change is induced, locking the SBD into a "closed" state with high affinity for the substrate and slow release kinetics.[2][3]

DnaJ delivers unfolded substrate proteins to ATP-bound DnaK and stimulates its inherently weak ATPase activity, triggering the transition to the high-affinity ADP-bound state.[1] The Nucleotide Exchange Factor (NEF), GrpE, facilitates the release of ADP and binding of a new ATP molecule, which completes the cycle by promoting substrate release and returning DnaK to its low-affinity state.[1][3]

Structural Basis of the p5-DnaK Interaction

The binding of the p5 peptide occurs within the Substrate-Binding Domain (SBD) of DnaK. The SBD is structurally divided into a β-sandwich subdomain (residues ~389-507) and an α-helical subdomain (residues ~508-607), often referred to as the "lid".[6]

The core of the interaction involves the β-sandwich, which forms a hydrophobic channel. The substrate peptide binds within this channel in an extended conformation.[8] The specificity is primarily driven by interactions with the hydrophobic core of the peptide, with a preference for aliphatic residues like Leucine, which is prominent in the p5 sequence (CLLL SAPRR).[9] The channel is defined by loops extending from the β-sheets, which make key hydrogen bonds with the backbone of the bound peptide.[8]

The α-helical lid does not directly contact the peptide but plays a crucial role in stabilizing the complex. In the ADP-bound, high-affinity state, the lid closes down over the binding channel, effectively "trapping" the substrate and dramatically slowing its dissociation rate.[6][10] This latch-like mechanism is fundamental to DnaK's ability to maintain a long-lived, high-affinity complex required for proper protein folding assistance.[8]

Quantitative Binding Analysis

The interaction between p5 and DnaK has been quantitatively assessed using multiple biophysical techniques. The dissociation constant (Kd) is a critical parameter that defines the affinity of this interaction. It is essential to recognize that the reported Kd is highly dependent on the experimental conditions, particularly the nucleotide state of DnaK.

| Ligand | DnaK State | Dissociation Constant (Kd) | Experimental Method | Reference |

| FITC-p5 (fp5) | ADP-bound | ~150 nM | Fluorescence Anisotropy | [3] |

| p5 Ligand | Not Specified | 426 nM (0.426 µM) | Fluorescence Polarization | [11] |

Causality Note: The high affinity (low Kd) observed is characteristic of the DnaK-ADP state, where the SBD lid is closed, leading to a stable complex.[3][10] The slight variation in reported values can arise from differences in buffer conditions, protein constructs, or the specific fluorescent probe used.

Core Experimental Protocols

A precise and reproducible analysis of the p5-DnaK interaction requires robust experimental design. Here, we provide detailed protocols for three gold-standard biophysical techniques.

Fluorescence Anisotropy (FA) for Affinity Determination

Principle: This technique measures the change in the rotational diffusion of a fluorescently labeled peptide (e.g., FITC-p5, or "fp5") upon binding to a much larger protein partner (DnaK). The slow tumbling of the large DnaK-fp5 complex results in a higher fluorescence anisotropy value compared to the rapidly tumbling free fp5. This change can be used to generate a binding isotherm and calculate the Kd.[4]

Protocol:

-

Reagent Preparation:

-

Binding Buffer: Prepare a suitable buffer (e.g., 25 mM HEPES, 100 mM KCl, 10 mM MgCl₂, pH 7.6). It is critical to ensure all components are stable and will not interfere with fluorescence.

-

DnaK Stock: Prepare a highly concentrated, purified DnaK stock solution. Determine its concentration accurately using a reliable method like absorbance at 280 nm with a calculated extinction coefficient.

-

fp5 Stock: Prepare a stock solution of FITC-labeled p5 peptide in the binding buffer. Determine its concentration via absorbance at 494 nm (for FITC).[3]

-

Assay Buffer: Prepare the final binding buffer containing 1 mM ADP. Causality: The inclusion of ADP is essential to lock the DnaK population in its high-affinity conformational state, ensuring a stable and measurable interaction.[4]

-

-

Experimental Setup:

-

Prepare a serial dilution of DnaK in the Assay Buffer, starting from a concentration at least 100-fold higher than the expected Kd down to zero.

-

Prepare a solution of fp5 in the Assay Buffer at a fixed, low concentration (e.g., 10-50 nM). Causality: The concentration of the fluorescent partner should be well below the Kd to ensure that it does not significantly deplete the free concentration of the titrant (DnaK), a key assumption in many binding models.

-

In a multi-well plate (e.g., black, low-binding 384-well), combine a fixed volume of the fp5 solution with each DnaK dilution. Include a "blank" well with only fp5.

-

Incubate the plate at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 30-60 minutes).

-

-

Data Acquisition & Analysis:

-

Measure the fluorescence anisotropy using a plate reader equipped with appropriate excitation (e.g., 485 nm) and emission (e.g., 520 nm) filters and polarizers.

-

Plot the change in anisotropy as a function of the total DnaK concentration.

-

Fit the resulting binding curve to a one-site binding equation to determine the Kd.

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Principle: ITC directly measures the heat released (exothermic) or absorbed (endothermic) upon binding. A solution of the ligand (p5 peptide) is titrated into a sample cell containing the macromolecule (DnaK). The resulting heat change at each injection is measured, allowing for the simultaneous determination of the binding affinity (Kd), reaction stoichiometry (n), and enthalpy (ΔH) of the interaction.[12][13]

Protocol:

-

Sample Preparation:

-

Dialysis: This is the most critical step. Extensively dialyze both the purified DnaK protein and the synthesized p5 peptide against the exact same buffer batch (e.g., 25 mM HEPES, 100 mM KCl, 10 mM MgCl₂, 1 mM ADP, pH 7.6). Causality: Minute differences in buffer composition, especially pH or salt concentration, will generate large heats of dilution that can obscure the true binding signal. Dialysis ensures a perfect match.[14]

-

Concentration: Accurately determine the final concentrations of both DnaK and p5 post-dialysis. Errors in concentration directly impact the calculated stoichiometry and affinity.[14]

-

Degassing: Thoroughly degas both solutions immediately before the experiment to prevent air bubbles from forming in the calorimeter, which causes significant artifacts in the data.[14]

-

-

Instrument Setup & Titration:

-

Concentrations: As a starting point, the concentration of DnaK in the cell should be at least 10-fold greater than the expected Kd (e.g., 10-20 µM). The concentration of the p5 peptide in the syringe should be 10-15 times higher than the DnaK concentration (e.g., 150-300 µM).[14]

-

Loading: Carefully load the DnaK solution into the sample cell (~200-300 µL) and the p5 peptide solution into the injection syringe (~40-100 µL), following the instrument manufacturer's guidelines to avoid bubbles.[14][15]

-

Parameters: Set the experimental temperature (e.g., 25°C), stirring speed (~750 rpm), and injection parameters (e.g., an initial small injection followed by 18-25 larger injections of 1.5-2.0 µL each).[15]

-

Equilibration: Allow the system to equilibrate thermally until a stable baseline is achieved.

-

-

Data Acquisition & Analysis:

-

Perform the titration experiment.

-

Control Experiment: Perform a control titration by injecting the p5 peptide solution from the syringe into the sample cell containing only the dialysis buffer. This measures the heat of dilution for the peptide, which must be subtracted from the primary experimental data.[12]

-

Integrate the area of each injection peak to determine the heat change per injection.

-

Plot the heat change (kcal/mol) per injection against the molar ratio of p5 to DnaK.

-

Fit the resulting isotherm to a suitable binding model (e.g., one-site) to extract the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

-

Surface Plasmon Resonance (SPR) for Kinetic Analysis

Principle: SPR is a label-free optical technique that measures changes in mass on the surface of a sensor chip in real-time.[16][17] By immobilizing one binding partner (ligand, e.g., p5 peptide) and flowing the other (analyte, e.g., DnaK) over the surface, one can directly measure the rates of association (ka) and dissociation (kd). The equilibrium dissociation constant (KD) can then be calculated as kd/ka.

Protocol:

-

Sensor Chip Preparation:

-

Ligand Immobilization: Covalently immobilize the p5 peptide onto a carboxymethylated dextran sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. The cysteine residue at the N-terminus of p5 provides a convenient thiol group for alternative coupling strategies if desired. Causality: Covalent attachment ensures the ligand does not wash off during the experiment. The goal is to achieve a low to moderate immobilization density to avoid mass transport limitations and other artifacts.

-

Activation: Activate the surface carboxyl groups with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[17]

-

Coupling: Inject the p5 peptide solution over the activated surface.

-

Deactivation: Block any remaining active esters by injecting ethanolamine.[17]

-

A reference flow cell should be prepared similarly but without the peptide immobilization (i.e., activation followed immediately by deactivation).

-

-

Binding Analysis:

-

Running Buffer: Use a buffer similar to that for other techniques (e.g., HBS-EP+), ensuring it contains 1 mM ADP to maintain DnaK in its high-affinity state.

-

Analyte Injection (Association): Inject a series of increasing concentrations of purified DnaK over both the p5-coupled and reference flow cells. The binding is observed in real-time as an increase in the response units (RU).

-

Dissociation: After the injection phase, switch back to flowing only the running buffer over the chip. The dissociation of DnaK from the immobilized p5 is observed as a decrease in RU.

-

Regeneration: After the dissociation phase, inject a pulse of a harsh solution (e.g., low pH glycine or high salt) to remove any remaining bound DnaK, preparing the surface for the next cycle. This step requires careful optimization to ensure complete removal of the analyte without damaging the immobilized ligand.

-

-

Data Analysis:

-

Subtract the signal from the reference flow cell from the active flow cell to correct for bulk refractive index changes and non-specific binding.

-

Globally fit the association and dissociation curves from all analyte concentrations to a suitable kinetic binding model (e.g., 1:1 Langmuir).[16]

-

This fitting process yields the association rate constant (ka, units M-1s-1), the dissociation rate constant (kd, units s-1), and the calculated equilibrium dissociation constant (KD, units M).

-

Applications and Future Directions

The p5-DnaK interaction serves as a foundational model system with broad applications:

-

Inhibitor Screening: It provides a robust platform for high-throughput screening of small molecule libraries to identify compounds that disrupt the DnaK-substrate interaction, a promising avenue for developing novel antimicrobial agents.[1]

-

Mechanistic Studies: By introducing mutations into DnaK, DnaJ, or GrpE, researchers can use p5 binding as a direct readout to dissect the contributions of specific residues to substrate recognition, allosteric regulation, and chaperone function.[3][18]

-

Competitive Binding Assays: The p5 peptide can be used as a competitor to investigate the binding of more complex, full-length protein substrates to DnaK, helping to identify and characterize novel DnaK clients.[4]

This technical guide provides the mechanistic background and practical protocols to empower researchers to effectively utilize the p5 peptide as a tool to explore the complex world of Hsp70 chaperones. The continued study of this model interaction will undoubtedly yield further insights into the fundamental principles of protein folding and cellular homeostasis.

References

-

Smock, R. G., Blackburn, M. E., Gierasch, L. M. (2010). Conserved, Disordered C Terminus of DnaK Enhances Cellular Survival upon Stress and DnaK in Vitro Chaperone Activity. Journal of Biological Chemistry. [Link]

-

McCarty, J. S., Sḥ, A., G., Walker, G. C. (2003). Importance of the D and E helices of the molecular chaperone DnaK for ATP binding and substrate release. Biochemistry. [Link]

-

Zhu, X., Zhao, X., Burkholder, W. F., Gragerov, A., Ogata, C. M., Gottesman, M. E., Hendrickson, W. A. (1996). Structural Analysis of Substrate Binding by the Molecular Chaperone DnaK. Science. [Link]

-

Mayer, M. P., Laufen, T., Klostermeier, D., Reinstein, J. (2001). Multistep mechanism of substrate binding determines chaperone activity of Hsp70. Nature Structural Biology. [Link]

-

Ciocca, D. R., Fanelli, M. A., Cuello-Carrion, F. D. (2005). Purification, Preparation, and Use of Chaperone–Peptide Complexes for Tumor Immunotherapy. Methods in Molecular Biology. [Link]

-

Mayer, M. P., Rüdiger, S., Bukau, B. (2000). Molecular Basis for Interactions of the DnaK Chaperone with Substrates. Biological Chemistry. [Link]

-

Zhuravlev, P. I., Gusev, E. S., Iosefson, J., Guttman, M., Gragerov, A., Gottesman, M. E., Komar, A. A. (2013). Tracking the Interplay between Bound Peptide and the Lid Domain of DnaK, Using Molecular Dynamics. International Journal of Molecular Sciences. [Link]

-

Zahn, M., Berthold, N., Kieslich, B., Knappe, D., Hoffmann, R., Sträter, N. (2013). Structural studies on the forward and reverse binding modes of peptides to the chaperone DnaK. Journal of Molecular Biology. [Link]

-

van Durme, J., Maurer-Stroh, S., Gallardo, R., Wilkinson, H., Rousseau, F., Schymkowitz, J. (2009). Accurate Prediction of DnaK-Peptide Binding via Homology Modelling and Experimental Data. PLOS Computational Biology. [Link]

-

Fitter, J., Heit, A., Seebass, B., Herrmann, A. (2005). Structural dynamics of the DnaK-peptide complex. Journal of Molecular Biology. [Link]

-

Taneva, S. G., Taneva, S. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Journal of Visualized Experiments. [Link]

-

Bio-Rad. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Radiations. [Link]

-

Request PDF. Binding kinetics of DNA-protein interaction using surface plasmon resonance. [Link]

-

Harvard Medical School. Isothermal Titration Calorimetry (ITC). [Link]

-

IntechOpen. (2018). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. [Link]

-

Rosenzweig, R., Moradi, M., Zarrine-Afsar, A., Glover, J. R., Kay, L. E. (2021). Selective promiscuity in the binding of E. coli Hsp70 to an unfolded protein. Proceedings of the National Academy of Sciences. [Link]

-

ResearchGate. (2025). (PDF) Isothermal Titration Calorimetry. [Link]

-

Melkonian, A. V., Shoulders, M. D. (2020). Peptide-based molecules for the disruption of bacterial Hsp70 chaperones. RSC Chemical Biology. [Link]

-

protocols.io. (2025). Isothermal Titration Calorimetry ITC. [Link]

-

Burkholder, W. F., Zhao, X., Zhu, X., Hendrickson, W. A., Gragerov, A., Gottesman, M. E. (1996). The chaperone function of DnaK requires the coupling of ATPase activity with substrate binding through residue E171. Proceedings of the National Academy of Sciences. [Link]

-

Moro, F., Fernández-Higuero, J. A., Muga, A. (2016). Modulation of the Chaperone DnaK Allosterism by the Nucleotide Exchange Factor GrpE. Journal of Biological Chemistry. [Link]

-

Schlager, L. K., Brown, C. M., Theg, S. M. (2001). In vivo and in vitro interaction of DnaK and a chloroplasttransit peptide. The Plant Cell. [Link]

-

Kelly, G. P. (1995). NMR Spectroscopy of Peptides and Proteins. Methods in Molecular Biology. [Link]

-

ResearchGate. Interaction of DnaK with proteins implicated in the DNA-repair pathway... [Link]

-

SciSpace. (2003). Determination of kinetic data using surface plasmon resonance biosensors. [Link]

-

Wang, H., Morshauser, R. C., Flynn, G. C., Zuiderweg, E. R. P. (1998). NMR Solution Structure of the 21 kDa Chaperone Protein DnaK Substrate Binding Domain: A Preview of Chaperone−Protein Interaction. Biochemistry. [Link]

-

Creative Proteomics. (2026). Surface Plasmon Resonance (SPR) Explained: Real-Time Binding Kinetics Beyond Yes or No. YouTube. [Link]

-

Williams, K. R., Konigsberg, W. H. (1996). Identification of elements of the peptide binding site of DnaK by peptide cross-linking. Journal of Biological Chemistry. [Link]

-

Yamoah, E. N., Gillespie, P. G. (2006). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. Methods in Molecular Biology. [Link]

-

Langel, Ü., Gisler, S. M., M., G. C. (2005). Sequence-dependent peptide binding orientation by the molecular chaperone DnaK. Journal of Biological Chemistry. [Link]

-

Pockley, A. G., Multhoff, G. (2004). Proteomics shows Hsp70 does not bind peptide sequences indiscriminately in vivo. Immunology. [Link]

-

Bertelsen, E. B., Chang, L., Gestwicki, J. E., Zuiderweg, E. R. P. (2009). Solution conformation of wild-type E. coli Hsp70 (DnaK) chaperone complexed with ADP and substrate. Proceedings of the National Academy of Sciences. [Link]

-

Trnka, M. J., Baker, P. R., Chug, H., Shiau, C., Burlingame, A. L., Southworth, D. R. (2021). Comprehensive characterization of the Hsp70 interactome reveals novel client proteins and interactions mediated by posttranslational modifications. PLOS Biology. [Link]

-

ResearchGate. Schematic illustration of the peptide-binding motif to human Hsp70.... [Link]

-

Protein Data Bank Japan. (2024). 1bpr - NMR STRUCTURE OF THE SUBSTRATE BINDING DOMAIN OF DNAK, MINIMIZED AVERAGE STRUCTURE - Summary. [Link]

-

SARomics Biostructures. Protein & Peptide NMR Spectroscopy : Practical Aspects. [Link]

Sources

- 1. Peptide-based molecules for the disruption of bacterial Hsp70 chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]

- 3. Conserved, Disordered C Terminus of DnaK Enhances Cellular Survival upon Stress and DnaK in Vitro Chaperone Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. pnas.org [pnas.org]

- 8. Structural Analysis of Substrate Binding by the Molecular Chaperone DnaK - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Accurate Prediction of DnaK-Peptide Binding via Homology Modelling and Experimental Data | PLOS Computational Biology [journals.plos.org]

- 10. Importance of the D and E helices of the molecular chaperone DnaK for ATP binding and substrate release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 14. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 15. protocols.io [protocols.io]

- 16. bioradiations.com [bioradiations.com]

- 17. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The chaperone function of DnaK requires the coupling of ATPase activity with substrate binding through residue E171 - PMC [pmc.ncbi.nlm.nih.gov]

Distinguishing the p5 Ligand from Native DnaK Substrates: A Mechanistic and Functional Comparison

An In-Depth Technical Guide:

Abstract

The Escherichia coli 70-kDa heat shock protein (Hsp70), DnaK, is a cornerstone of the cellular protein quality control system, essential for maintaining proteostasis. Its function is predicated on its ability to transiently bind exposed hydrophobic segments of non-native polypeptides, thereby preventing aggregation and facilitating correct folding. This guide provides a detailed comparative analysis of two classes of DnaK interactors: the diverse population of endogenous, native protein substrates and the p5 peptide, a synthetic, high-affinity ligand widely employed as a model substrate in research. We will dissect their fundamental differences in origin, binding kinetics, and functional roles, providing researchers and drug development professionals with a comprehensive understanding of the DnaK chaperone system. This document elucidates the allosteric mechanisms governing these interactions, details key experimental methodologies for their study, and presents a framework for leveraging this knowledge in therapeutic design.

The DnaK Chaperone System: A Primer on its ATP-Dependent Cycle

DnaK, in concert with its co-chaperones DnaJ (an Hsp40 homolog) and GrpE (a nucleotide exchange factor), constitutes a dynamic, ATP-driven molecular machine.[1][2] This system recognizes and binds to short, hydrophobic peptide segments that are typically buried within the core of a natively folded protein but become exposed during synthesis, translocation, or stress-induced denaturation.[3][4] The core function of the DnaK cycle is to transition between a low-affinity, transient-binding state and a high-affinity, stable-binding state, a process tightly regulated by ATP binding and hydrolysis.

The chaperone cycle proceeds as follows:

-

Substrate Capture: In its ATP-bound state, DnaK exhibits low affinity and high exchange rates for substrates.[2][5] The co-chaperone DnaJ first recognizes an unfolded substrate and delivers it to DnaK.

-

Affinity Switching: The interaction with the DnaJ-substrate complex allosterically stimulates DnaK's inherently weak ATPase activity, leading to the hydrolysis of ATP to ADP and inorganic phosphate (Pi).[6][7]

-

Stable Binding: This hydrolysis event triggers a major conformational change in DnaK, locking it into a high-affinity, ADP-bound state. In this conformation, the substrate is tightly bound, preventing its aggregation and maintaining it in a folding-competent state.[3][8]

-

Substrate Release: The nucleotide exchange factor GrpE facilitates the dissociation of ADP from DnaK, allowing ATP to rebind.[6] This resets the chaperone to its low-affinity state, releasing the substrate to attempt refolding.[3]

This cycle ensures that DnaK can effectively sequester non-native proteins and release them in a controlled manner, providing a window of opportunity for correct folding.

Native DnaK Substrates: The Endogenous Clientele

Native substrates of DnaK are not a single entity but a vast and diverse population of polypeptide segments derived from the cellular proteome.[3] Their defining characteristic is their conformational state rather than a specific sequence.

Recognition Motif: Extensive studies using peptide libraries have revealed a canonical binding motif for DnaK. This motif consists of a core of four to five hydrophobic or aromatic amino acids, with a strong preference for Leucine (Leu).[4][9][10] This hydrophobic core is often flanked by regions enriched in basic residues (e.g., Arginine, Lysine), which are thought to interact with the negatively charged surface of DnaK's binding pocket.[4][9] Acidic residues are generally disfavored within the binding motif.[4][9] These binding sites are statistically predicted to occur every 36-40 residues in an average protein sequence, but in a natively folded protein, they are almost always buried within the hydrophobic core.[4][10]

Cellular Origin: DnaK substrates are generated during normal and stress-induced cellular processes, including:

-

De Novo Protein Folding: As polypeptide chains emerge from the ribosome, they expose hydrophobic segments that are immediate DnaK targets.[3]

-

Protein Translocation: Proteins being transported across membranes must be maintained in an unfolded state, a process assisted by DnaK.[3]

-

Stress Denaturation: Environmental stressors like heat shock cause proteins to misfold and expose their hydrophobic cores, creating a surge of DnaK substrates.[3]

The interaction of DnaK with this heterogeneous population of substrates is fundamental to preventing the formation of toxic protein aggregates and maintaining cellular protein homeostasis.

The p5 Ligand: A High-Affinity Tool for Mechanistic Dissection

In contrast to the diversity of native substrates, the p5 ligand is a specific, well-defined nonapeptide.[11] It corresponds to a key binding site within the presequence of mitochondrial aspartate aminotransferase and was identified as a high-affinity ligand for DnaK.[11][12]

The primary utility of the p5 ligand is as a powerful research tool. Its defined nature and high affinity allow for precise and reproducible interrogation of the DnaK chaperone cycle.[12] Researchers use p5 and its fluorescently labeled derivatives (e.g., fp5) to:

-

Quantify ATPase Stimulation: The binding of p5, in concert with DnaJ, robustly stimulates DnaK's ATPase activity, providing a direct, measurable output of the allosteric communication between the substrate-binding domain (SBD) and the nucleotide-binding domain (NBD).[13]

-

Measure Binding and Release Kinetics: Biophysical techniques can precisely determine the on- and off-rates of p5 binding, revealing how these kinetics are modulated by nucleotides and co-chaperones.

-

Perform Competitive Binding Assays: The p5 peptide can be used as a competitor to probe the binding of other, more complex protein substrates to DnaK.[12]

Essentially, p5 serves as a standardized substrate that reliably engages the DnaK machinery, enabling the detailed study of its function under controlled laboratory conditions.

Core Distinctions: A Comparative Framework

The differences between the p5 ligand and native substrates are critical for interpreting experimental data and understanding DnaK's biological role.

| Feature | Native DnaK Substrates | p5 Ligand |

| Origin | Diverse sequences from the cellular proteome, exposed non-natively. | Synthetic nonapeptide derived from a mitochondrial presequence.[11][12] |

| Nature | Heterogeneous population with a wide range of affinities. | Homogeneous, single high-affinity sequence.[11] |

| Primary Role | Biological targets for cellular protein quality control. | Research tool for mechanistic and kinetic studies.[12] |

| Binding Affinity (Kd) | Broad range; a threshold affinity is required for ATPase stimulation.[3] | High affinity; typically in the nanomolar range in the ADP state.[14] |

Binding Affinity and Allosteric Consequences

The most significant quantitative difference lies in binding affinity. While native substrates bind with a spectrum of affinities, the p5 ligand was selected for its particularly tight interaction with DnaK in the ADP-bound state. This high affinity ensures near-stoichiometric binding in assays, simplifying the analysis of the chaperone's functional cycle.

Crucially, substrate binding is not merely a passive event; it is the trigger for allosteric signaling.[7] The binding of any substrate, native or p5, into the SBD initiates a conformational signal that travels through the interdomain linker to the NBD, stimulating ATP hydrolysis.[15] This bidirectional communication is central to Hsp70 function.[7] The high affinity of p5 makes it an excellent tool for studying this allosteric activation.

Structural Basis of Interaction

The structural mechanism of binding is highly conserved for both p5 and native substrates. DnaK's SBD is composed of a β-sandwich subdomain and an α-helical "lid".[5][8][16] The peptide binds in an extended conformation within a hydrophobic channel on the surface of the β-sandwich.[16] Upon ATP hydrolysis, the α-helical lid closes down over the peptide, trapping it and creating the high-affinity state.[5][17] The rebinding of ATP triggers the lid to open, facilitating substrate release.[5]

Experimental Protocols: Measuring Binding Affinity via Fluorescence Polarization

Fluorescence Polarization (FP) is a robust, solution-based technique for quantifying molecular interactions in real-time. It is ideally suited for studying the binding of a small, fluorescently labeled peptide (like FITC-p5) to a larger protein (DnaK).

Principle: The assay measures the change in the polarization of fluorescent light emitted from a labeled peptide. When the small, labeled peptide is unbound, it tumbles rapidly in solution, leading to low polarization. Upon binding to the much larger DnaK protein, its tumbling is restricted, resulting in a significant increase in polarization. The magnitude of this change is directly proportional to the fraction of bound peptide.

Step-by-Step Methodology

-

Reagent Preparation:

-

Fluorescent Peptide (Probe): Prepare a stock solution of FITC-labeled p5 peptide in an appropriate buffer (e.g., 25 mM HEPES, 100 mM KCl, 10 mM MgCl₂, 2 mM DTT, pH 7.6). The final concentration in the assay should be low (e.g., 10-50 nM) and well below the expected dissociation constant (Kd).

-

DnaK Protein: Purify DnaK to >95% purity. Prepare a concentrated stock solution in the same buffer.

-

Nucleotide: Prepare a stock solution of ADP (e.g., 100 mM). For measuring high-affinity binding, ADP must be present in the buffer at a saturating concentration (e.g., 1-2 mM) to ensure all DnaK is in the ADP-bound state.

-

-

Assay Execution:

-

Prepare a series of dilutions of the DnaK protein in the assay buffer containing ADP. The concentration range should span from well below to well above the expected Kd (e.g., from 1 nM to 50 µM).

-

To each well of a black, non-binding microplate, add a fixed volume of the DnaK dilutions.

-

Add a fixed volume of the fluorescent peptide probe to each well, initiating the binding reaction. Include control wells with only the probe and buffer (for the "free" peptide polarization value).

-

Incubate the plate at a constant temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (typically 15-30 minutes).

-

Measure the fluorescence polarization of each well using a suitable plate reader with appropriate excitation and emission filters for FITC.

-

-

Data Analysis and Causality:

-

Plot the measured polarization values (in millipolarization units, mP) against the logarithm of the DnaK concentration.

-

Fit the resulting sigmoidal curve to a one-site binding equation to determine the Kd. The Kd represents the concentration of DnaK at which 50% of the fluorescent peptide is bound.

-

Causality: Performing the experiment in the presence of saturating ADP is critical. ADP locks DnaK into its high-affinity conformation, allowing for the accurate measurement of the tightest binding interaction, which is the key parameter for a stable chaperone-substrate complex.

-

Conclusion and Implications for Drug Development

The distinction between the specific, high-affinity p5 ligand and the broad, dynamic population of native DnaK substrates is fundamental. The p5 ligand serves as an indispensable tool, providing a standardized means to dissect the intricate mechanics of the DnaK chaperone cycle. In contrast, native substrates represent the physiological reality—a complex network of interactions that DnaK must navigate to maintain cellular health.

Understanding these differences is paramount for drug development professionals. Small molecule inhibitors targeting the DnaK SBD must effectively compete with a wide array of native substrates, not just a single model peptide like p5. Therefore, while p5-based assays are crucial for initial screening and mechanistic studies, validating lead compounds against more complex, physiologically relevant protein substrates is an essential secondary step to ensure therapeutic efficacy. The insights gained from both model systems and native substrates will continue to drive the development of novel therapeutics aimed at modulating chaperone activity for the treatment of bacterial infections and protein misfolding diseases.

References

-

Mayer, M. P., Rüdiger, S., & Bukau, B. (2000). Molecular Basis for Interactions of the DnaK Chaperone with Substrates. Biological Chemistry, 381(9-10), 877-885. [Link]

-

Wickner, S., Hoskins, J., & McKenney, K. (2002). Interaction of the DnaK and DnaJ chaperone system with a native substrate, P1 RepA. Journal of Biological Chemistry, 277(47), 45184-45189. [Link]

-

Bukau, B., & Horwich, A. L. (1998). The Hsp70 and Hsp60 chaperone machines. Cell, 92(3), 351-366. (General reference, supported by specific claims in[3] and[1])

-

Pierpaoli, E. V., Sandmeier, E., Schônfeld, H. J., & Christen, P. (1998). The tuning of DnaK chaperone action by nonnative protein sensor DnaJ and thermosensor GrpE. Journal of Biological Chemistry, 273(11), 6643-6649. (Referenced via ResearchGate summary of the DnaK cycle in[6])

-

Mayer, M. P., Schröder, H., Rüdiger, S., Paal, K., Laufen, T., & Bukau, B. (2000). Multistep mechanism of substrate binding determines chaperone activity of Hsp70. Nature Structural Biology, 7(7), 586-593. [Link]

-

Rüdiger, S., Germeroth, L., Schneider-Mergener, J., & Bukau, B. (1997). Substrate specificity of the DnaK chaperone determined by screening cellulose-bound peptide libraries. The EMBO Journal, 16(7), 1501-1507. [Link]

-

Zhu, X., Zhao, X., Burkholder, W. F., Gragerov, A., Ogata, C. M., Gottesman, M. E., & Hendrickson, W. A. (1996). Structural analysis of substrate binding by the molecular chaperone DnaK. Science, 272(5268), 1606-1614. [Link]

-

Rüdiger, S., Buchberger, A., & Bukau, B. (1997). Interaction of Hsp70 chaperones with substrates. Nature Structural Biology, 4(5), 342-349. (General reference, supported by specific claims in[4])

-

Rüdiger, S., Germeroth, L., Schneider-Mergener, J., & Bukau, B. (1997). Substrate specificity of the DnaK chaperone determined by screening cellulose-bound peptide libraries. ResearchGate. [Link]

-

Moro, F., Fernández-Higuero, J. A., Otzen, D. E., & Muga, A. (2004). The allosteric transition in DnaK probed by infrared difference spectroscopy. Concerted ATP-induced rearrangement of the substrate binding domain. Journal of Biological Chemistry, 279(29), 30289-30297. [Link]

-

Zhuravleva, A., & Gierasch, L. M. (2015). Pathways of allosteric regulation in Hsp70 chaperones. Nature Communications, 6, 8344. [Link]

-

Revington, M., & Shadowitz, A. (2005). Direct Comparison of a Stable Isolated Hsp70 Substrate-binding Domain in the Empty and Substrate-bound States. Journal of Biological Chemistry, 280(45), 37789-37796. (Referenced via ResearchGate image context in[18])

-

Hendrickson, W. A., & Hunt, J. F. (1996). Structural Analysis of Substrate Binding by the Molecular Chaperone DnaK. Science, 272(5268), 1606-14. [Link]

-

Mayer, M. P., & Bukau, B. (2000). Multistep mechanism of substrate binding determines chaperone activity of Hsp70. PubMed. [Link]

-

Kityk, R., & Hendrickson, W. A. (2021). Intermediates in allosteric equilibria of DnaK–ATP interactions with substrate peptides. IUCrJ, 8(Pt 3), 357-368. [Link]

-

Thompson, A. D., Bernard, S. M., & Gierasch, L. M. (2012). Conserved, Disordered C Terminus of DnaK Enhances Cellular Survival upon Stress and DnaK in Vitro Chaperone Activity. Journal of Biological Chemistry, 287(21), 17296-17306. [Link]

Sources

- 1. Interaction of the DnaK and DnaJ chaperone system with a native substrate, P1 RepA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular basis for interactions of the DnaK chaperone with substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]

- 4. Substrate specificity of the DnaK chaperone determined by screening cellulose-bound peptide libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]

- 6. researchgate.net [researchgate.net]

- 7. The allosteric transition in DnaK probed by infrared difference spectroscopy. Concerted ATP-induced rearrangement of the substrate binding domain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Substrate specificity of the DnaK chaperone determined by screening cellulose-bound peptide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Conserved, Disordered C Terminus of DnaK Enhances Cellular Survival upon Stress and DnaK in Vitro Chaperone Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Pathways of allosteric regulation in Hsp70 chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structural Analysis of Substrate Binding by the Molecular Chaperone DnaK - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Multistep mechanism of substrate binding determines chaperone activity of Hsp70 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]